molecular formula C16H23NO3 B11058273 Hexanoic acid, 6-[[4-(1-methylethyl)benzoyl]amino]-

Hexanoic acid, 6-[[4-(1-methylethyl)benzoyl]amino]-

Cat. No.: B11058273
M. Wt: 277.36 g/mol
InChI Key: DPLOZJSLOIUJBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexanoic acid, 6-[[4-(1-methylethyl)benzoyl]amino]- is an organic compound with a complex structure that includes a hexanoic acid backbone and a benzoyl group substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hexanoic acid, 6-[[4-(1-methylethyl)benzoyl]amino]- typically involves the reaction of hexanoic acid with 4-(1-methylethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Sodium dichromate and sulfuric acid are common reagents for oxidation reactions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

Hexanoic acid, 6-[[4-(1-methylethyl)benzoyl]amino]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of hexanoic acid, 6-[[4-(1-methylethyl)benzoyl]amino]- involves its interaction with specific molecular targets. The benzoyl group can interact with enzymes and receptors, modulating their activity. The hexanoic acid moiety can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

    Hexanoic acid: A simpler analog without the benzoyl group.

    4-Methylhexanoic acid: A structurally related compound with a methyl group instead of the benzoyl group.

    Benzoic acid derivatives: Compounds with similar benzoyl groups but different alkyl chains.

Uniqueness: Hexanoic acid, 6-[[4-(1-methylethyl)benzoyl]amino]- is unique due to the presence of both the hexanoic acid and benzoyl moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

6-[(4-propan-2-ylbenzoyl)amino]hexanoic acid

InChI

InChI=1S/C16H23NO3/c1-12(2)13-7-9-14(10-8-13)16(20)17-11-5-3-4-6-15(18)19/h7-10,12H,3-6,11H2,1-2H3,(H,17,20)(H,18,19)

InChI Key

DPLOZJSLOIUJBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NCCCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.